1',6,7-trimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
1’,6,7-TRIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound characterized by its unique spiro structure This compound is part of the indole family, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,6,7-TRIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1’,6,7-TRIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Scientific Research Applications
1’,6,7-TRIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s pharmacological activities are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1’,6,7-TRIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde and its derivatives share the indole core structure and exhibit similar biological activities.
Spiro Compounds: Other spiro compounds with different substituents may have comparable chemical reactivity and applications.
Uniqueness
1’,6,7-TRIMETHYL-2-[(OXOLAN-2-YL)METHYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1',6,7-trimethyl-2-(oxolan-2-ylmethyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C26H24N2O5/c1-14-11-17-20(12-15(14)2)33-23-21(22(17)29)26(28(24(23)30)13-16-7-6-10-32-16)18-8-4-5-9-19(18)27(3)25(26)31/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3 |
InChI Key |
KHENGDWYSHYHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CC6CCCO6 |
Origin of Product |
United States |
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